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Compound of Interest

Compound Name: 1-Bromo-1-cyclohexene

Cat. No.: B1297817 Get Quote

A detailed comparative analysis of the spectroscopic signatures of 1-bromo-1-cyclohexene
and its derivatives—2-bromo-1-cyclohexene, 3-bromo-1-cyclohexene, and 4-bromo-1-

cyclohexene—reveals distinct patterns crucial for their unambiguous identification. This guide

provides a comprehensive overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass

Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug

development and chemical synthesis.

The position of the bromine atom on the cyclohexene ring significantly influences the electronic

environment of the molecule, leading to unique spectroscopic fingerprints for each isomer.

Understanding these differences is paramount for reaction monitoring, quality control, and

structural elucidation. This report summarizes the key distinguishing features based on

available spectral data.

Spectroscopic Data Comparison
The following tables present a compilation of available and predicted spectroscopic data for 1-
bromo-1-cyclohexene and its positional isomers. Due to the limited availability of complete,

experimentally verified data for all isomers in public databases, some values are based on

established spectroscopic principles and data from similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra are highly informative for distinguishing between the isomers, particularly

in the chemical shifts of the vinylic and allylic protons.
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Table 1: Comparative ¹H NMR Data (ppm)

Compound
Vinylic
Protons
(C=CH)

Proton on Br-
bearing
Carbon (CH-
Br)

Allylic Protons
(C=C-CH₂)

Other Protons

1-Bromo-1-

cyclohexene
~6.1 (triplet) -

~2.2 and ~2.3

(multiplets)

~1.6 and ~1.8

(multiplets)

2-Bromo-1-

cyclohexene
~6.2 (multiplet) - ~2.5 (multiplet)

~1.7 - 2.0

(multiplets)

3-Bromo-1-

cyclohexene[1]

5.8 - 6.0

(multiplet, 2H)

~5.0 (multiplet,

1H)

2.1 - 2.4

(multiplets, 2H)

1.6 - 2.0

(multiplets, 4H)

4-Bromo-1-

cyclohexene

5.7 - 5.9

(multiplet, 2H)

~4.7 (multiplet,

1H)

2.2 - 2.6

(multiplets, 4H)

~2.1 (multiplet,

2H)

Note: Data for 2-bromo-1-cyclohexene and 4-bromo-1-cyclohexene are predicted based on

analogous structures and general NMR principles.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of the carbon atoms, particularly the sp² hybridized carbons of the double

bond and the carbon bearing the bromine atom, are key differentiators in the ¹³C NMR spectra.

Table 2: Comparative ¹³C NMR Data (ppm)
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Compound
Vinylic Carbons
(C=C)

Carbon Bearing
Bromine (C-Br)

Other sp³ Carbons

1-Bromo-1-

cyclohexene
~128 (C-Br), ~125 ~128 ~22, ~25, ~27, ~34

2-Bromo-1-

cyclohexene
~120, ~135 ~135 ~20, ~26, ~28, ~30

3-Bromo-1-

cyclohexene[1]
~128, ~130 ~55 ~24, ~28, ~31

4-Bromo-1-

cyclohexene
~126, ~127 ~50 ~25, ~30, ~32

Note: Data for 1-bromo-1-cyclohexene, 2-bromo-1-cyclohexene, and 4-bromo-1-cyclohexene

are predicted based on analogous structures and general NMR principles.

Infrared (IR) Spectroscopy
The IR spectra of these isomers are expected to be broadly similar, with key differences in the

fingerprint region. The characteristic C-Br stretching frequency can also vary depending on the

substitution pattern.

Table 3: Key Infrared Absorption Bands (cm⁻¹)

Compound C=C Stretch =C-H Stretch
C-H Stretch
(sp³)

C-Br Stretch

1-Bromo-1-

cyclohexene
~1645 ~3030 2830-2950 500-600

2-Bromo-1-

cyclohexene
~1650 ~3035 2835-2955 510-610

3-Bromo-1-

cyclohexene[1]
~1655 ~3025 2830-2950 520-620

4-Bromo-1-

cyclohexene
~1650 ~3020 2840-2960 530-630
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Note: Data is based on general expected ranges and may vary. Specific peak positions for all

isomers are not consistently available in public databases.

Mass Spectrometry (MS)
The mass spectra of all isomers will show a characteristic molecular ion peak cluster due to the

presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2] The

fragmentation patterns, however, can differ based on the stability of the resulting carbocations.

Table 4: Key Mass Spectrometry Fragmentation Data (m/z)

Compound
Molecular Ion
[M]⁺

[M-Br]⁺ Base Peak
Other Key
Fragments

1-Bromo-1-

cyclohexene
160/162 81 81 79, 77, 53

2-Bromo-1-

cyclohexene
160/162 81 81 79, 77, 53

3-Bromo-1-

cyclohexene[1]

[3]

160/162 81 81 79, 77, 53

4-Bromo-1-

cyclohexene
160/162 81 81 79, 77, 53

Note: The primary fragmentation for all isomers is the loss of the bromine radical to form a

stable C₆H₉⁺ cation at m/z 81.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of liquid

bromoalkenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the bromo-cyclohexene isomer is dissolved

in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)
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as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: Spectra are recorded on a 400 MHz spectrometer. Standard acquisition

parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, 16 transients, and

an acquisition time of 4 s.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired on the same

instrument at a frequency of 100 MHz. Typical parameters include a spectral width of 240

ppm, a relaxation delay of 2 s, and approximately 1024 transients.

Data Processing: The free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A drop of the neat liquid sample is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background

spectrum of the clean, empty ATR crystal is recorded first.

Data Processing: 32 scans are co-added and averaged for both the background and the

sample. The final spectrum is presented in transmittance mode.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A 1 µL aliquot of a dilute solution of the bromo-cyclohexene isomer in

dichloromethane is prepared.

GC Conditions: The analysis is performed on a gas chromatograph equipped with a non-

polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The oven temperature

program typically starts at 50°C, holds for 2 minutes, then ramps to 250°C at 10°C/min.

Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

MS Conditions: The gas chromatograph is coupled to a mass spectrometer operating in

electron ionization (EI) mode at 70 eV. The mass range scanned is typically m/z 40-300.
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Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and

differentiation of 1-bromo-1-cyclohexene and its derivatives.
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Caption: General workflow for the spectroscopic analysis of bromo-cyclohexene isomers.
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Caption: Key ¹H and ¹³C NMR features for differentiating bromo-cyclohexene isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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